![molecular formula C8H14N4O B13076181 1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an oxane (tetrahydropyran) ring attached to a triazole ring via a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of oxane (tetrahydropyran) and azide precursors.
Click Chemistry: The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxane ring provides additional binding interactions, enhancing the compound’s overall efficacy. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-[(Oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid: This compound features a pyrazole ring instead of a triazole ring, leading to different chemical properties and applications.
Tetrahydropyran derivatives: Compounds with a tetrahydropyran ring exhibit similar structural features but differ in their reactivity and applications.
The uniqueness of this compound lies in its combination of the triazole and oxane rings, providing a versatile platform for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-(oxan-2-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-6-12(11-10-8)5-7-3-1-2-4-13-7/h6-7H,1-5,9H2 |
Clave InChI |
CXDPEZSHQFVCHE-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)CN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


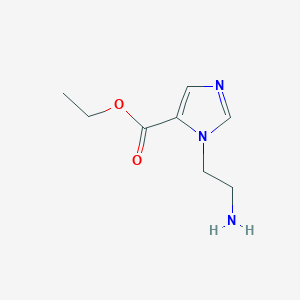
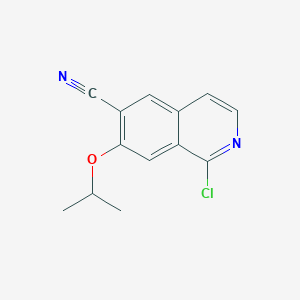

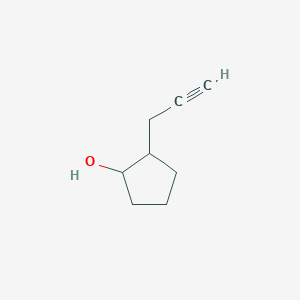
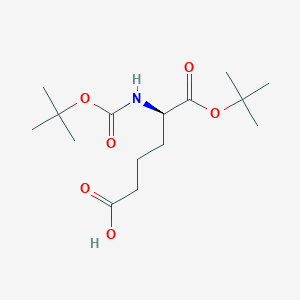


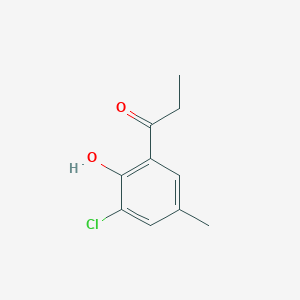
![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
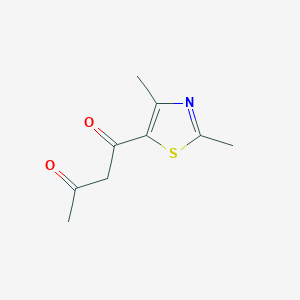
![(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate](/img/structure/B13076187.png)
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
